1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings.
Mechanism of Action
Target of Action
The primary targets of 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial protein in cell cycle regulation, and EGFR is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has shown significant inhibitory activity against CDK2 . The compound also inhibits the tyrosine kinase activity of EGFR, which is crucial for the receptor’s signal transduction .
Biochemical Pathways
The inhibition of CDK2 and EGFR disrupts several biochemical pathways. The inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from proliferating . The inhibition of EGFR can disrupt several signaling pathways involved in cell growth and differentiation .
Result of Action
The compound’s action results in significant anti-proliferative activity. It has shown superior cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has been found to induce cell cycle arrest and increase the percentage of apoptotic cells in a time-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s cytotoxicity can be affected by the concentration of the compound present in the environment . .
Biochemical Analysis
Biochemical Properties
The compound 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins. It has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle progression . The compound’s interaction with CDK2 leads to significant alterations in cell cycle progression .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . These effects are likely due to the compound’s influence on cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking simulations have confirmed its good fit into the CDK2 active site through essential hydrogen bonding .
Dosage Effects in Animal Models
Information on the dosage effects of this compound in animal models is currently limited. Compounds within the same class have been studied in animal models, demonstrating varying effects based on dosage .
Metabolic Pathways
It is known that pyrazolo[3,4-d]pyrimidines can interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to be transported across the cell membrane and distributed within cells .
Subcellular Localization
Based on its molecular properties and interactions, it is likely to be found in areas of the cell where its target proteins and enzymes are localized .
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with propylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the pyrazolo[3,4-d]pyrimidine core
Industrial production methods often employ green chemistry approaches to minimize environmental impact. For instance, ultrasonic-assisted synthesis has been reported to enhance reaction rates and yields while reducing the need for hazardous solvents .
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce carbonyl groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
1-(3-bromophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a bromine atom instead of chlorine.
1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and selectivity towards molecular targets .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-2-6-16-13-12-8-19-20(14(12)18-9-17-13)11-5-3-4-10(15)7-11/h3-5,7-9H,2,6H2,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNZWRDCXLBSNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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